molecular formula C11H16OS B1600594 3-Hexylthiophene-2-carbaldehyde CAS No. 222554-28-1

3-Hexylthiophene-2-carbaldehyde

Cat. No. B1600594
CAS RN: 222554-28-1
M. Wt: 196.31 g/mol
InChI Key: MLMPDHSLKLLTJI-UHFFFAOYSA-N
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Description

3-Hexylthiophene-2-carbaldehyde is a chemical compound with the molecular formula C11H16OS and a molecular weight of 196.30900 . It is also known by other synonyms such as 2-formyl-3-hexylthiophene, 3-hexylthiophene-2-carboxaldehyde, 3-n-hexylthiophene-2-carbaldehyde, and 3-hexyl-2-thiophenecarboxaldehyde .


Synthesis Analysis

The synthesis of 3-Hexylthiophene-2-carbaldehyde involves several steps. One of the synthetic routes includes the polymerization of 2-bromo-3-hexylthiophene using a nickel catalyst and TMPMgCl·LiCl . The process yields a high molecular weight polymer with a head-to-tail regioregularity of 98% .


Molecular Structure Analysis

The molecular structure of 3-Hexylthiophene-2-carbaldehyde consists of 11 carbon atoms, 16 hydrogen atoms, and one sulfur atom . The exact mass of the molecule is 196.09200 .


Chemical Reactions Analysis

The chemical reactions involving 3-Hexylthiophene-2-carbaldehyde are primarily related to its polymerization. The polymerization process involves nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, and palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings .

properties

IUPAC Name

3-hexylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c1-2-3-4-5-6-10-7-8-13-11(10)9-12/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMPDHSLKLLTJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(SC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40472146
Record name 3-hexylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hexylthiophene-2-carbaldehyde

CAS RN

222554-28-1
Record name 3-hexylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the solution of 2-bromo-3-hexylthiophene (13.5 g, 54.6 mmol) in anhydrous tetrahydrofuran (200 mL) in a dry ice/acetone bath at −78° C. was added n-butyl lithium (2.5 M in hexane, 24.0 mL, 60.1 mmol) dropwise under the protection of argon. The reaction solution was warmed to −40° C. and stirred for 60 min. The solution was cooled down to −78° C. again, and 1-formylpiperidine (7.41 g, 65.5 mmol) was added in one shot. Then, the solution was allowed to warm slowly up to room temperature and stirred overnight. The solution was then poured into ice water. The organic layer was separated and the aqueous layer was extracted twice with hexane (100 mL). The organic extracts were combined and washed three times with distilled water (50 mL), dried over anhydrous magnesium sulfate, and rotary evaporated to remove the solvent. The liquid residue was subjected to silica-gel column chromatography (EtOAc/hexane=1/10, Rf=0.4) to yield a clear liquid product (9.8 g, 92% yield). 1H NMR (400 MHz, acetone-d6) δ (ppm): 10.11 (s, 1H); 7.89 (d, 1H, J=5.2 Hz); 7.17 (d, 1H, J=5.2 Hz); 3.04 (t, 2H, J=7.8 Hz); 1.69 (m, 2H); 1.28-1.42 (m, 6 H); 0.87 (m, 3H).
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7.41 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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